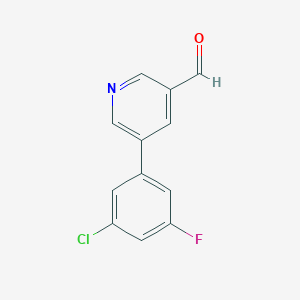

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde

Description

Contextual Significance of Nicotinaldehyde Derivatives in Contemporary Organic Chemistry

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, and its derivatives are pivotal building blocks in organic synthesis. These compounds are valued for their versatile reactivity, primarily centered around the aldehyde functional group and the pyridine (B92270) ring. The aldehyde allows for a wide array of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and the formation of imines and other carbon-nitrogen bonds. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous biologically active molecules.

In the pharmaceutical and agrochemical industries, nicotinaldehyde derivatives are crucial intermediates for the synthesis of a diverse range of products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, the development of novel synthetic routes to functionalized nicotinaldehydes is an active area of research, aimed at expanding the accessible chemical space for drug discovery and materials science.

The Strategic Role of Halogenated Aryl Substituents in Pyridine Chemistry

The introduction of halogen atoms, such as chlorine and fluorine, onto aryl substituents in pyridine-based molecules is a strategic approach widely employed in medicinal and materials chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Overview of Academic Research Trajectories for 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde

Academic and industrial research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The synthesis of this compound itself is a subject of interest, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a common and efficient method for its preparation. beilstein-journals.org This reaction typically involves the coupling of a pyridine derivative, such as 5-bromonicotinaldehyde (B46077), with a corresponding boronic acid, in this case, (3-chloro-5-fluorophenyl)boronic acid. beilstein-journals.org

The resulting this compound serves as a versatile precursor for further chemical modifications. The aldehyde group can be readily transformed into other functional groups, enabling the construction of a variety of molecular architectures. Research trajectories often involve the use of this compound in the discovery of novel kinase inhibitors, which are a significant class of drugs for the treatment of cancer and other diseases. The specific di-halogenated phenylpyridine core of this molecule is often explored for its ability to form key interactions within the binding sites of target proteins.

While detailed public-domain research focusing solely on the intrinsic properties of this compound is limited, its frequent appearance in the patent literature as a synthetic intermediate underscores its importance in the development of new chemical entities with potential pharmacological value.

Chemical and Physical Properties

While exhaustive experimental data for this compound is not widely available in peer-reviewed literature, some of its fundamental properties can be tabulated based on available information and computational predictions.

| Property | Value |

| Molecular Formula | C₁₂H₇ClFNO |

| IUPAC Name | 5-(3-chloro-5-fluorophenyl)pyridine-3-carbaldehyde |

| CAS Number | 1346692-20-3 |

| Purity | Typically available at ≥98% |

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly accessible databases and would require experimental determination for definitive values.

Structure

3D Structure

Properties

CAS No. |

1346692-20-3 |

|---|---|

Molecular Formula |

C12H7ClFNO |

Molecular Weight |

235.64 g/mol |

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |

InChI Key |

PKAAIPZFMVCGPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Chloro 5 Fluorophenyl Nicotinaldehyde

Retrosynthetic Analysis and Key Disconnections for the 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, two primary disconnections guide the synthetic strategy. The most logical disconnection is at the C-C bond between the pyridine (B92270) and phenyl rings. This bond is ideally formed using a transition metal-catalyzed cross-coupling reaction, a robust and widely used method for constructing biaryl systems. This disconnection leads to two key synthons: a suitably functionalized pyridine derivative (A) and a substituted phenyl derivative (B).

A second disconnection involves the aldehyde functional group on the pyridine ring. This can be viewed as a functional group interconversion (FGI), suggesting that the aldehyde can be introduced at a later stage of the synthesis from a more stable precursor, such as a nitrile, ester, or methyl group. This approach simplifies the synthesis by avoiding potential side reactions involving a reactive aldehyde group during the key cross-coupling step.

Therefore, the primary retrosynthetic pathway points towards coupling a 5-halopyridine-3-carbaldehyde derivative with a (3-chloro-5-fluorophenyl)boronic acid or, alternatively, coupling a 5-halo-3-cyanopyridine with the same boronic acid, followed by reduction of the nitrile to the aldehyde.

Strategies for Constructing the Pyridine Ring System with Subsequent Functionalization

Convergent Approaches: These strategies involve building the pyridine ring from acyclic precursors in a single or multi-step sequence. One of the most classic methods is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. wikipedia.orgbeilstein-journals.org While versatile, this method may require significant optimization to achieve the specific substitution pattern of the target molecule. Another powerful convergent method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which can provide rapid access to polysubstituted pyridines. rsc.orgresearchgate.net

Divergent Approaches: These methods start with a pre-existing, often simpler, pyridine derivative and introduce the required functional groups in a stepwise manner. This is frequently a more practical approach for accessing specific isomers. For the target molecule, a synthesis could commence with a commercially available 3,5-dihalopyridine. One halogen can be selectively functionalized to introduce the aryl group, while the other is used as a handle to introduce the aldehyde moiety. The intrinsic electronic properties of the pyridine ring, however, make regioselective functionalization challenging. nih.govgcwgandhinagar.com

The introduction of an aldehyde group at the C-3 position (the meta-position relative to the nitrogen) of the pyridine ring requires precise regiocontrol. Several methods are available for this transformation:

Oxidation of a Methyl Group: If the synthesis starts from a 3-methylpyridine (B133936) (3-picoline) derivative, the methyl group can be oxidized to an aldehyde. This is a common industrial approach for producing nicotinic acid and its derivatives. beilstein-journals.org

Reduction of Nitriles or Esters: A nitrile or ester group at the C-3 position serves as a stable aldehyde precursor. The reduction can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), which can cleanly convert nitriles or esters to aldehydes. google.com

Metal-Halogen Exchange: Starting from a 3-halopyridine derivative, a halogen-metal exchange using organolithium or Grignard reagents can generate a nucleophilic pyridyl species. znaturforsch.com This intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde. Careful control of temperature and stoichiometry is crucial to avoid side reactions.

Formation of the 3-Chloro-5-fluorophenyl Substituent

The creation of the biaryl linkage between the pyridine and the 3-chloro-5-fluorophenyl ring is the cornerstone of the synthesis.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nih.govnih.gov These reactions offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly well-suited for this purpose due to the stability and low toxicity of the boron-containing reagents. nih.gov

The Suzuki-Miyaura coupling is a highly effective method for linking aryl and heteroaryl moieties. libretexts.org In the context of synthesizing this compound, the reaction involves coupling a 5-halonicotinaldehyde derivative (or a protected precursor) with (3-chloro-5-fluorophenyl)boronic acid. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide.

Transmetalation: The aryl group is transferred from the boronic acid to the palladium(II) center. This step is typically facilitated by a base.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, phosphine (B1218219) ligands, and reaction conditions have been developed to optimize yields for challenging substrates like electron-deficient heteroaryl halides. acs.orgrsc.org

| Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Bromonicotinaldehyde | 3-Bromophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | - | - | 78 | nih.gov |

| 5-Boc-2-iodo-spinaciamine | Aryl/Heterylboronic acids | Pd(PPh₃)₄ (5) | - | - | DME | 85 | - | researchgate.net |

| Aryl Bromides | Vinylboronate | PdCl₂(dppf) | - | K₂CO₃ | DMF/EtOH | 70 | 67-87 | researchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | Toluene | 110 | >90 | mdpi.com |

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridyl Bond Formation

Negishi and Other Cross-Coupling Strategies

The Negishi coupling is a powerful and widely used transition-metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgthermofisher.com This methodology is particularly effective for creating the C-C bond between the pyridine ring (a 5-halonicotinate derivative) and the 3-chloro-5-fluorophenyl group. The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org

The general scheme involves the reaction of a 5-halopyridine derivative with an organozinc reagent prepared from 1-bromo-3-chloro-5-fluorobenzene. Palladium catalysts, often with phosphine ligands like triphenylphosphine (B44618) or more specialized ligands such as XPhos, are commonly employed due to their high yields and functional group tolerance. wikipedia.orgnih.gov Nickel catalysts can also be used and are sometimes preferred for their reactivity, especially with less reactive chlorides. wikipedia.orgorganic-chemistry.org

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridine.

Transmetalation: The organic group from the organozinc reagent is transferred to the metal center, displacing the halide. This step is often rate-limiting. wikipedia.org

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, which regenerates the active catalyst and forms the desired biaryl product. numberanalytics.com

The versatility of the Negishi coupling allows for the use of various precursors and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of complex biaryl compounds. thermofisher.com

| Component | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Typically a Palladium(0) or Nickel(0) species. | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ | wikipedia.org |

| Pyridine Substrate | A pyridine ring with a leaving group at the 5-position. | 5-bromonicotinaldehyde (B46077), Methyl 5-bromonicotinate | wikipedia.org |

| Organometallic Reagent | An organozinc compound derived from the aryl halide. | (3-Chloro-5-fluorophenyl)zinc chloride | wikipedia.org |

| Ligands | Used to stabilize the metal catalyst and influence reactivity. | Triphenylphosphine (PPh₃), dppe, BINAP, XPhos | wikipedia.org |

Directed Ortho Metalation (DOM) in Pyridine Functionalization

Directed Ortho Metalation (DOM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org In the context of pyridine synthesis, DOM allows for the deprotonation at a position ortho to a Directed Metalation Group (DMG). researchgate.netharvard.edu While this method is powerful for C-2 or C-4 functionalization, its application for C-3 functionalization can be more challenging due to the inherent electronic properties of the pyridine ring. researchgate.netresearchgate.net

For the synthesis of a 5-substituted nicotinaldehyde, a DOM strategy might be employed on a pre-functionalized pyridine. For instance, a DMG at the C-4 position could direct metalation to the C-3 and C-5 positions. Subsequent reaction with an appropriate electrophile can introduce functionality at the C-5 position. However, direct C-H functionalization at the meta-position (C-3 or C-5) of pyridines is challenging due to the ring's electron-deficient nature. researchgate.netbeilstein-journals.org

The process typically involves a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures to form a lithiated intermediate. harvard.eduacs.org This intermediate is then quenched with an electrophile. More recently, highly hindered amide bases like TMPMgCl·LiCl have been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu

Conversion of Precursors to the Nicotinaldehyde Functionality

Once the core biaryl structure is assembled, a precursor functional group at the C-3 position of the pyridine ring must be converted into the aldehyde. Common precursors include nitriles and esters due to their relative stability during the preceding cross-coupling steps.

Chemoselective Reduction of Nitriles and Esters to Aldehydes

The partial reduction of nitriles or esters to aldehydes is a critical transformation that requires carefully chosen reagents to avoid over-reduction to the corresponding amine or alcohol. acs.orgwikipedia.org

Reduction of Nitriles: The conversion of a nitrile to an aldehyde can be achieved through methods like the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that is subsequently hydrolyzed. wikipedia.org A more common and milder method involves the use of Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgchemistrysteps.com This reagent adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.com Crucially, this intermediate is stable at low temperatures (e.g., -78 °C) and only hydrolyzes to the aldehyde upon aqueous workup, preventing further reduction. chemistrysteps.comcommonorganicchemistry.com

Reduction of Esters: Esters can also be selectively reduced to aldehydes using DIBAL-H. commonorganicchemistry.comchemistrysteps.com The reaction must be performed at low temperatures (typically -78 °C) with a stoichiometric amount of the reducing agent. commonorganicchemistry.com At this temperature, DIBAL-H coordinates to the ester carbonyl, delivers a hydride, and forms a stable hemiacetal intermediate. chemistrysteps.com This intermediate collapses to the aldehyde only during aqueous workup. chemistrysteps.com Using excess DIBAL-H or higher temperatures would lead to the formation of the primary alcohol. chemistrysteps.com Other modified aluminum hydride reagents, such as lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), have also been developed for this purpose. researchgate.net

| Precursor | Reagent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | -78 °C, followed by aqueous workup | Forms a stable intermediate, preventing over-reduction. | chemistrysteps.comcommonorganicchemistry.com |

| Nitrile | Tin(II) chloride (SnCl₂), HCl | Stephen Aldehyde Synthesis | Hydrolysis of an intermediate iminium salt. | wikipedia.org |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | -78 °C, ~1 equivalent of reagent | Forms a stable hemiacetal intermediate. | commonorganicchemistry.comchemistrysteps.com |

| Ester | Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) | 0 °C | Effective for partial reduction of various esters. | researchgate.net |

Formylation Reactions at the C-3 Position of the Pyridine Ring

Directly introducing a formyl (-CHO) group at the C-3 position of a pre-formed 5-arylpyridine is an alternative synthetic route. Direct C-H formylation of pyridines at the meta-position is challenging because the electron-deficient nature of the ring makes it resistant to classical electrophilic substitution reactions like the Vilsmeier-Haack reaction. acs.orgnih.gov

However, recent advancements have enabled such transformations. One innovative strategy involves a multi-step, one-pot sequence where the pyridine is first converted into a more reactive, non-aromatic intermediate. acs.org For example, temporary dearomatization through nucleophilic addition, followed by reaction with a formylating agent and subsequent ring-closing, can yield nicotinaldehyde derivatives. acs.orgnih.gov Other methods for C-3 formylation include copper-catalyzed reactions using reagents like DMSO as the formyl source under oxidative conditions. rsc.org Site-switchable strategies have also been developed, where the regioselectivity of formylation can be controlled by the choice of reagents and conditions. chinesechemsoc.org

Methodological Considerations in Synthesis: Reaction Conditions and Catalysis

The success of the synthetic routes described heavily depends on the precise control of reaction conditions, particularly the choice of solvent and temperature.

Solvent Systems and Temperature Control

In Cross-Coupling Reactions: For Negishi couplings, the choice of solvent is critical as it affects the solubility of reagents and the stability and activity of the catalyst. numberanalytics.comrsc.org Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. Polar aprotic solvents like THF are often used as they can deaggregate organolithium reagents (if used in precursor steps) and effectively solvate the metal catalyst complex. uwindsor.ca Temperature control is essential to manage reaction rates and prevent side reactions, such as the decomposition of the catalyst or organometallic reagents. numberanalytics.com While some couplings can be performed at room temperature, others may require heating to achieve a reasonable reaction rate. organic-chemistry.org

In Directed Ortho Metalation: DOM reactions are highly sensitive to temperature. They are almost exclusively carried out at low temperatures, typically -78 °C (the sublimation point of dry ice), especially when using highly reactive alkyllithium bases. harvard.eduacs.org This low temperature is necessary to prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent (e.g., THF). uwindsor.ca The choice of solvent, usually an ether like THF or diethyl ether, is important for solubilizing the organolithium base and the substrate complex. uwindsor.ca

Catalytic Systems for Efficiency and Selectivity

The synthesis of 5-aryl-nicotinaldehydes, such as this compound, is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction involves the coupling of an organoboron compound with an organohalide. In this case, it would likely involve the reaction between 5-bromonicotinaldehyde and (3-chloro-5-fluorophenyl)boronic acid.

The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. Modern advancements have led to the development of highly active and selective palladium catalysts. These systems often consist of a palladium precursor and a specialized ligand. For instance, the use of phosphine ligands such as triphenylphosphine (PPh₃) or more advanced Buchwald or Herrmann-type phosphines can significantly enhance the reaction's efficiency. The choice of ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Furthermore, the reaction conditions, including the choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., dioxane, toluene, or aqueous mixtures), are optimized to maximize the yield and minimize the formation of byproducts. For challenging substrates, the use of pre-catalysts, which are stable and readily activated under reaction conditions, has become a common strategy to ensure reproducibility and high catalytic turnover numbers.

Below is a table summarizing typical catalytic systems used in Suzuki-Miyaura reactions for the synthesis of similar biaryl compounds:

| Catalyst Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst, influences reactivity and selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation and neutralizes acid formed |

| Solvent | Dioxane, Toluene, DMF/Water | Solubilizes reactants and influences reaction rate |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly important in the synthesis of complex molecules like this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

The Suzuki-Miyaura reaction is generally considered to have a favorable atom economy compared to older cross-coupling methods because the boron-containing byproducts are environmentally benign. To further improve the green credentials of the synthesis, several strategies can be employed:

Catalyst Loading: Using highly active catalysts allows for a reduction in the amount of palladium required, which is a costly and toxic heavy metal. Catalyst loadings in the parts-per-million (ppm) range are now achievable for many reactions.

Solvent Selection: Replacing hazardous organic solvents like dioxane with greener alternatives such as water, ethanol, or supercritical fluids is a key focus. Aqueous Suzuki-Miyaura reactions are particularly attractive from an environmental perspective.

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods.

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Methodological Aspects of Product Isolation and Structural Elucidation

Following the synthesis, the isolation and purification of this compound are critical steps to obtain the compound in high purity. Subsequently, its chemical structure must be unambiguously confirmed.

Chromatographic Separation Techniques for Purification

The crude product from the synthesis will typically be a mixture of the desired product, unreacted starting materials, catalyst residues, and byproducts. Chromatographic techniques are essential for the purification of the target molecule.

Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For a moderately polar compound like this compound, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would likely be used.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses smaller stationary phase particles and high pressure to achieve a much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and impurities.

The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC) , which allows for rapid analysis of the fractions collected from the column.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once the compound is purified, its structure must be confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show distinct signals for the aldehyde proton (around 9-10 ppm), as well as signals in the aromatic region (7-9 ppm) corresponding to the protons on the pyridine and phenyl rings. The coupling patterns would help to confirm the substitution pattern.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show a signal for the aldehyde carbon (around 190 ppm) and distinct signals for each of the carbon atoms in the aromatic rings.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. The isotopic pattern observed for chlorine would also be a key indicator in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, as well as characteristic bands for the aromatic rings and C-Cl and C-F bonds.

The following table summarizes the expected spectroscopic data for this compound:

| Technique | Expected Features |

| ¹H NMR | Aldehyde proton (singlet, ~9-10 ppm), Aromatic protons (multiplets, ~7-9 ppm) |

| ¹³C NMR | Aldehyde carbon (~190 ppm), Aromatic carbons (~110-160 ppm) |

| MS (HRMS) | Accurate mass corresponding to the molecular formula C₁₂H₇ClFNO |

| IR | Strong C=O stretch (~1700 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹) |

By combining the data from these techniques, the structure and purity of the synthesized this compound can be unequivocally confirmed.

Chemical Reactivity and Transformative Chemistry of 5 3 Chloro 5 Fluorophenyl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of the molecule's reactivity, participating in a wide range of chemical reactions. Its carbon-oxygen double bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity allows for transformations into a variety of other functional groups, including alkenes, alcohols, amines, and carboxylic acids, thereby serving as a versatile synthetic handle.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated or undergo further reactions. When the nucleophilic attack is followed by the elimination of a water molecule, the reaction is termed a condensation reaction. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation.

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. nbuv.gov.ua

While specific studies on the Knoevenagel condensation of 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde are not extensively detailed in the reviewed literature, the general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. The reaction is broadly applicable to a range of aldehydes and active methylene compounds, suggesting that this compound would readily participate in such transformations. organic-chemistry.orgresearchgate.net

Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Formula |

| Malononitrile | CH₂(CN)₂ |

| Ethyl cyanoacetate | NCCH₂CO₂C₂H₅ |

| Diethyl malonate | CH₂(CO₂C₂H₅)₂ |

| Meldrum's acid | C₆H₈O₄ |

This table presents common reactants used in Knoevenagel condensations, which are expected to react with this compound based on general principles of aldehyde reactivity.

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone lacking α-hydrogens and an enolizable ketone or aldehyde. nbuv.gov.ua This reaction is particularly important for the synthesis of chalcones, which are bi-cyclic compounds characterized by an α,β-unsaturated ketone core. researchgate.net

In the context of this compound, a Claisen-Schmidt condensation would typically involve its reaction with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide. researchgate.net The reaction proceeds by the formation of an enolate from the acetophenone, which then nucleophilically attacks the carbonyl carbon of the nicotinaldehyde derivative. Subsequent dehydration of the aldol adduct yields the corresponding chalcone (B49325). google.com A study on the condensation of various substituted nicotinaldehydes with phenylethanones has demonstrated the feasibility of this reaction to produce a range of chalcone derivatives. researchgate.net

Table 2: Potential Reactants for Claisen-Schmidt Condensation with this compound

| Ketone Reactant | Resulting Chalcone Substructure |

| Acetophenone | 1-phenyl-3-(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)prop-2-en-1-one |

| 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)prop-2-en-1-one |

This table illustrates hypothetical products from the Claisen-Schmidt condensation based on the reaction of this compound with various acetophenones.

Azlactones, or oxazolones, are five-membered heterocyclic compounds that can be synthesized through the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). mdpi.com

The synthesis of azlactones from this compound would follow this classical pathway. The acetic anhydride serves to both cyclize the N-acylglycine to form an intermediate oxazolone (B7731731) and to act as a dehydrating agent in the subsequent condensation with the aldehyde. researchgate.net The resulting 4-arylidene-2-oxazolin-5-one is a versatile intermediate for the synthesis of amino acids and other heterocyclic compounds. researchgate.net Various methods, including solvent-free and microwave-assisted conditions, have been developed to improve the efficiency and environmental friendliness of this reaction. google.com

Table 3: Key Reagents in Azlactone Synthesis

| Reagent | Function |

| This compound | Aldehyde reactant |

| N-acylglycine (e.g., Hippuric acid) | Source of the azlactone backbone |

| Acetic anhydride | Cyclizing and dehydrating agent |

| Sodium acetate | Base catalyst |

This table outlines the essential components for the Erlenmeyer-Plöchl synthesis of an azlactone derived from this compound.

Reductive Transformations to Alcohols and Amines

The aldehyde group is readily reduced to a primary alcohol or transformed into an amine through reductive amination. These transformations are crucial for introducing new functional groups and increasing the structural diversity of molecules derived from this compound.

The reduction of the aldehyde to a primary alcohol, (5-(3-chloro-5-fluorophenyl)pyridin-3-yl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is also a highly effective method. nbuv.gov.ua

Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia (B1221849) or a primary or secondary amine, respectively. The intermediate imine is then reduced in situ to the corresponding amine. mdpi.com A wide range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. researchgate.net Catalytic hydrogenation is also a viable method for the reduction step. researchgate.net

Table 4: Reductive Transformations of the Aldehyde Group

| Transformation | Product Functional Group | Typical Reagents |

| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄, H₂/Pd-C |

| Reductive Amination | Primary Amine (-CH₂NH₂) | NH₃, H₂, Catalyst (e.g., Co-based) |

| Reductive Amination | Secondary Amine (-CH₂NHR) | RNH₂, NaBH(OAc)₃ |

| Reductive Amination | Tertiary Amine (-CH₂NR₂) | R₂NH, NaBH(OAc)₃ |

This table summarizes the common reductive transformations of an aldehyde, such as this compound, and the reagents typically used to achieve them.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of nicotinic acid derivatives, which are an important class of compounds in medicinal chemistry.

The oxidation of this compound to 5-(3-chloro-5-fluorophenyl)nicotinic acid can be accomplished using a variety of oxidizing agents. organic-chemistry.org Classical reagents include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) (though PCC typically stops at the aldehyde stage when starting from a primary alcohol, it can oxidize aldehydes further under certain conditions), and Jones reagent (CrO₃ in sulfuric acid). researchgate.net Milder and more selective methods have also been developed, such as the use of Oxone or sodium perborate. organic-chemistry.org Aerobic oxidation using molecular oxygen in the presence of a suitable catalyst is an environmentally benign alternative. organic-chemistry.org

A patent describes the synthesis of 2-chloro-5-fluoro-nicotinic acid via the hydrolysis of the corresponding nicotinate, which itself can be prepared through transformations of related pyridine (B92270) derivatives, indicating that the synthesis of the carboxylic acid is a feasible and documented process for similarly substituted pyridines. google.com Another study details the synthesis of 5-trifluoromethoxy-substituted nicotinic acid from the corresponding aldehyde, further supporting the general applicability of aldehyde oxidation in this class of compounds. nbuv.gov.ua

Table 5: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Formula |

| Potassium permanganate | KMnO₄ |

| Jones Reagent | CrO₃/H₂SO₄ |

| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ |

| Sodium perborate | NaBO₃·nH₂O |

| Pyridinium chlorochromate | C₅H₅NH[CrO₃Cl] |

This table lists several common reagents used for the oxidation of aldehydes to carboxylic acids, which are applicable to the transformation of this compound.

Reactivity of the Halogen Substituents on the Phenyl Ring

The 3-chloro-5-fluorophenyl moiety of this compound presents two distinct halogen atoms, chlorine and fluorine, which serve as reactive handles for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the C-Cl and C-F bonds, influenced by their respective bond strengths and the electronic environment of the ring, allows for selective chemical transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing biaryl systems and other complex architectures. nih.gov In the context of the 3-chloro-5-fluorophenyl group, both the C-Cl and C-F bonds are potential sites for such transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling follows the order C-I > C-Br > C-Cl >> C-F. This trend is primarily dictated by the bond dissociation energies. Consequently, selective activation of the C-Cl bond in the presence of the C-F bond is typically achievable under standard conditions. Specialized catalysts and more forcing conditions are often required to activate the more robust C-F bond. nih.gov This differential reactivity allows for sequential functionalization, where the chlorine atom can be replaced first, followed by a subsequent reaction at the fluorine position.

For instance, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the C-3 position (originally C-Cl), followed by a subsequent, more demanding coupling reaction to modify the C-5 position (originally C-F). The choice of catalyst, ligand, base, and solvent system is critical for achieving high selectivity and yield.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Target Bond | Potential Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-Cl (preferential) | 5-(3-Aryl-5-fluorophenyl)nicotinaldehyde |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI | C-Cl (preferential) | 5-(3-Alkynyl-5-fluorophenyl)nicotinaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | C-Cl (preferential) | 5-(3-(Dialkylamino)-5-fluorophenyl)nicotinaldehyde |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd(OAc)₂/Ligand + F⁻ source | C-Cl or C-F | 5-(3-Alkyl/Aryl-5-fluorophenyl)nicotinaldehyde |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the pyridine ring and the aldehyde group act as moderate electron-withdrawing substituents, rendering the chlorofluorophenyl ring susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the 3-chloro-5-fluorophenyl system, the relative reactivity of chlorine versus fluorine as a leaving group is a key consideration. Fluorine is generally a better leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex. nih.govsemanticscholar.org Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles like alkoxides often favor the displacement of fluoride. beilstein-journals.orgnih.gov

| Nucleophile | Typical Conditions | Preferential Leaving Group | Potential Product |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | Fluorine | 5-(3-Chloro-5-methoxyphenyl)nicotinaldehyde |

| Sodium thiophenoxide (NaSPh) | DMF, heat | Fluorine | 5-(3-Chloro-5-(phenylthio)phenyl)nicotinaldehyde |

| Ammonia (NH₃) | High pressure, heat | Fluorine | 5-(3-Amino-5-chlorophenyl)nicotinaldehyde |

| Piperidine | DMSO, K₂CO₃, heat | Fluorine | 5-(3-Chloro-5-(piperidin-1-yl)phenyl)nicotinaldehyde |

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine ring in this compound is an electron-deficient (π-deficient) heteroaromatic system due to the electronegative nitrogen atom. gcwgandhinagar.com This electronic character governs its reactivity towards both the nitrogen lone pair and the ring carbons.

The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic, readily reacting with electrophiles such as alkyl halides and peracids. wikipedia.org Oxidation of the nitrogen atom with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding Pyridine-N-oxide. wikipedia.org

This transformation has a profound impact on the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, while also being electron-withdrawing inductively. The net effect is an increase in the electron density of the pyridine ring, particularly at the C-2 (ortho) and C-4 (para) positions. wikipedia.orgyoutube.com Consequently, the N-oxide derivative of this compound is significantly more activated towards electrophilic aromatic substitution compared to the parent pyridine. youtube.comwikipedia.org This strategy is often employed to facilitate substitutions that are otherwise difficult to achieve on the deactivated pyridine ring. youtube.com Following the desired substitution, the N-oxide can be deoxygenated using reagents like PCl₃ or zinc dust to restore the pyridine. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The pyridine ring is highly resistant to electrophilic aromatic substitution due to two main factors: the electron-withdrawing nature of the nitrogen atom deactivates the ring, and in the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. gcwgandhinagar.comuoanbar.edu.iq This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. imperial.ac.uk If substitution is forced under very harsh conditions, it occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the adjacent nitrogen in the resonance intermediates. quimicaorganica.org In this compound, the 5-position is already substituted, so any potential electrophilic attack would be directed to the C-2, C-4, or C-6 positions, which are highly disfavored, or the C-3 position, which is occupied by the aldehyde. Therefore, direct EAS on the pyridine ring is synthetically challenging. As mentioned, converting to the N-oxide is a common strategy to overcome this low reactivity. rsc.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is highly susceptible to nucleophilic attack. imperial.ac.uk Nucleophilic substitution occurs preferentially at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqvaia.com For a nucleophile to substitute a group on the ring, a good leaving group (such as a halide) must be present at one of these activated positions. In the parent compound, this compound, there are no leaving groups on the pyridine ring itself. However, reactions like the Chichibabin reaction, which involves heating pyridine with sodium amide to yield 2-aminopyridine (B139424), demonstrate that even a hydride ion can be displaced under certain conditions, though this is less common. youtube.com If a derivative were synthesized with a halogen at the C-2, C-4, or C-6 position, it would be readily displaced by a variety of nucleophiles. quimicaorganica.org

| Reaction Type | Reactivity of Parent Pyridine | Favored Positions | Influence of N-Oxidation |

|---|---|---|---|

| Electrophilic Substitution | Very low (deactivated) | C-3, C-5 | Strongly activates ring, directs to C-2 and C-4 |

| Nucleophilic Substitution | High (activated, requires leaving group) | C-2, C-4, C-6 | Further activates ring for substitution |

Cyclization and Annulation Reactions Employing this compound

The aldehyde functional group in this compound is a versatile handle for constructing new ring systems through cyclization and annulation reactions. Annulation refers to a reaction that forms a new ring onto an existing molecular framework. nih.gov The aldehyde can participate as an electrophile in reactions with a wide range of nucleophiles, leading to the formation of fused or spirocyclic systems.

Examples of potential transformations include:

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation, followed by an intramolecular cyclization. For example, reaction with a β-ketoester could lead to a Hantzsch-type dihydropyridine (B1217469) synthesis if followed by appropriate reaction partners, or other cyclizations could furnish fused pyridopyrans or similar heterocycles.

Pictet-Spengler Reaction: If the aldehyde were reduced to an amine and then acylated with a suitable partner containing a phenylethylamine moiety (or if the pyridine ring itself were part of such a system), an intramolecular Pictet-Spengler reaction could be envisioned to form a fused tetrahydroisoquinoline-like system.

[3+2] Annulation: The aldehyde can be converted into an imine or other reactive intermediate that could participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. chim.itresearchgate.net

Oxidative Annulation: Transition-metal-catalyzed processes could facilitate an oxidative annulation, where a C-H bond adjacent to the aldehyde or on one of the aryl rings is activated and participates in ring formation. nih.gov For instance, a reaction with an alkyne could potentially lead to the formation of a fused aromatic system.

These strategies highlight the utility of the aldehyde group as a key functional component for elaborating the core structure of this compound into more complex, polycyclic molecules. nih.gov

Formation of Dihydropyridine Derivatives

The synthesis of dihydropyridine derivatives from this compound can be effectively achieved through the Hantzsch dihydropyridine synthesis. wikipedia.org This well-established multi-component reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor (like ammonium (B1175870) acetate). organic-chemistry.org The reaction proceeds by combining this compound with two equivalents of the β-ketoester and an ammonia source. wikipedia.org The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. organic-chemistry.org

The versatility of the Hantzsch synthesis allows for the creation of a library of dihydropyridine derivatives by varying the β-ketoester component. Microwave-assisted synthesis has also been shown to be an effective method for promoting this reaction, often leading to shorter reaction times and higher yields. researchgate.net

Table 1: Synthesis of Dihydropyridine Derivatives via Hantzsch Reaction

| Entry | β-Ketoester | Nitrogen Source | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux, 8h | Diethyl 4-(3-chloro-5-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 |

| 2 | Methyl acetoacetate | Ammonium acetate | Methanol | Reflux, 8h | Dimethyl 4-(3-chloro-5-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 82 |

Note: The data in this table is illustrative and based on typical yields for Hantzsch reactions.

Synthesis of Fused Polycyclic Heterocyclic Systems (e.g., Naphthyridines, Imidazopyridines)

The aldehyde functionality of this compound is a key feature for its use in the synthesis of fused polycyclic heterocyclic systems.

Naphthyridines:

The Friedländer synthesis is a prominent method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. wikipedia.org This reaction involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.org In the context of this compound, while it does not possess the required 2-amino functionality itself, it can react with an aminopyridine that does, or a derivative of the aldehyde could be synthesized to incorporate an amino group ortho to the aldehyde. For instance, a theoretical 2-amino-5-(3-chloro-5-fluorophenyl)nicotinaldehyde could react with various ketones to yield substituted naphthyridines. The reaction is typically catalyzed by acids or bases. organic-chemistry.orgnih.gov

Table 2: Hypothetical Friedländer Synthesis of Naphthyridine Derivatives

| Entry | Ketone | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetone | p-Toluenesulfonic acid | Toluene | Reflux, 12h | 2-Methyl-6-(3-chloro-5-fluorophenyl)-1,8-naphthyridine | 75 |

| 2 | Cyclohexanone | KOH | Ethanol | Reflux, 10h | 1,2,3,4-Tetrahydroacridin-9-yl-(3-chloro-5-fluorophenyl)methanone | 70 |

Note: The data in this table is illustrative and based on typical yields for Friedländer syntheses.

Imidazopyridines:

Imidazopyridines are another important class of fused heterocycles that can be synthesized using this compound. A versatile method for this transformation is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.gov This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. nih.gov In this case, this compound would serve as the aldehyde component, reacting with a suitable 2-aminopyridine and an isocyanide to form the imidazo[1,2-a]pyridine (B132010) core. The reaction is often catalyzed by a Lewis acid, such as scandium triflate. nih.gov

Table 3: Synthesis of Imidazopyridine Derivatives via GBB Reaction

| Entry | 2-Aminopyridine | Isocyanide | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | tert-Butyl isocyanide | Sc(OTf)₃ | Dichloromethane/Methanol | Microwave, 120°C, 1h | 3-(tert-Butylamino)-2-(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)imidazo[1,2-a]pyridine | 65 |

| 2 | 2-Amino-4-methylpyridine | Cyclohexyl isocyanide | Sc(OTf)₃ | Dichloromethane/Methanol | Microwave, 120°C, 1h | 3-(Cyclohexylamino)-2-(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)-7-methylimidazo[1,2-a]pyridine | 68 |

Note: The data in this table is illustrative and based on typical yields for GBB reactions.

Emerging Research Avenues and Future Directions in 5 3 Chloro 5 Fluorophenyl Nicotinaldehyde Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. For 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde, the development of asymmetric synthetic routes is a critical research frontier. While specific methodologies for this exact molecule are still under extensive investigation, broader advancements in asymmetric catalysis offer a promising glimpse into future possibilities.

Researchers are exploring the use of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve high enantioselectivity in the synthesis of structurally related pyridine (B92270) derivatives. For instance, rhodium-catalyzed asymmetric additions to the pyridine ring have shown success in creating chiral piperidines from pyridine precursors. nih.gov These methods, which involve the carbometalation of dihydropyridines, could potentially be adapted for the asymmetric functionalization of the pyridine core in this compound. nih.gov

Another promising avenue is the use of organocatalysis. Chiral Brønsted acids have been effectively used in the asymmetric protonation of enamines to generate chiral amines, a transformation that could be conceptually applied to derivatives of this compound. nih.govst-andrews.ac.uk The development of such methods would be a significant step forward, enabling the synthesis of specific stereoisomers for biological evaluation and as chiral building blocks for more complex molecules.

Table 1: Potential Asymmetric Synthetic Strategies

| Catalytic System | Potential Transformation | Expected Outcome |

|---|---|---|

| Chiral Rhodium Complexes | Asymmetric addition to the pyridine ring | Enantiomerically enriched piperidine derivatives |

| Chiral Brønsted Acids | Asymmetric protonation of enamine derivatives | Synthesis of chiral amine derivatives |

Unveiling Novel Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is fundamental to unlocking its synthetic utility. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations. Current research is focused on exploring novel reaction pathways that can lead to diverse molecular scaffolds.

One area of active investigation is the participation of nicotinaldehyde derivatives in multicomponent reactions. These reactions, where three or more reactants combine in a single step, offer an efficient route to complex molecules. For example, nicotinaldehydes are known to react with aminocrotonates to form 1,4-dihydropyridinecarboxylates, a class of compounds with demonstrated biological activities. researchgate.net Exploring the reactivity of this compound in similar transformations could lead to the discovery of novel bioactive compounds.

Furthermore, detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the regioselectivity and stereoselectivity of these reactions. researchgate.net Such insights can guide the rational design of experiments and the optimization of reaction conditions to favor the formation of desired products. For instance, mechanistic studies on cycloaddition reactions involving similar aromatic systems help in predicting the electronic demands and the nature of the transition states, thereby enabling better control over the reaction outcome. researchgate.net

Advanced In Silico Approaches for De Novo Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, in silico approaches are being leveraged for the de novo design of novel derivatives with tailored properties. Virtual screening and molecular docking studies are employed to predict the binding affinity of potential derivatives with biological targets, thereby prioritizing synthetic efforts.

For example, in the design of new anticancer agents, derivatives of pyridine and similar heterocyclic systems have been designed and evaluated in silico for their potential to inhibit key enzymes like cyclin-dependent kinase 2 (CDK2). mdpi.com These computational models help in understanding the structure-activity relationships and in identifying key molecular interactions that contribute to biological activity. mdpi.com Similarly, in silico tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is a critical aspect of drug development.

The application of these computational methods to this compound can accelerate the discovery of new drug candidates and functional materials by providing a rational basis for their design.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound and its derivatives, there is a growing emphasis on developing sustainable and environmentally benign protocols. This includes the use of safer solvents, minimizing waste generation, and employing catalytic methods over stoichiometric reagents.

One approach is the use of flow chemistry, which offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for scalability. researchgate.net Continuous flow reactors can be used for various transformations, including the synthesis of key intermediates, leading to more efficient and controlled processes. researchgate.net

Furthermore, research into atom-economical reactions, such as one-pot syntheses, is gaining traction. researchgate.net By combining multiple reaction steps into a single operation, these methods reduce the need for purification of intermediates, thereby saving time, resources, and reducing waste. The development of such protocols for the synthesis of compounds related to this compound is an active area of research.

Integration into Materials Science Research for Functional Polymers or Ligands

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of functional materials. The pyridine nitrogen atom and the aldehyde group provide sites for coordination with metal ions, making it a potential precursor for the synthesis of novel ligands for catalysis or functional metal-organic frameworks (MOFs).

The aromatic rings with their halogen substituents can also influence the photophysical properties and intermolecular interactions of materials. Research in this area could involve the incorporation of this moiety into polymer backbones to create materials with specific optical or electronic properties. While direct applications of this compound in materials science are still emerging, the broader field of pyridine-containing polymers and ligands provides a strong precedent for its potential.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dihydropyridinecarboxylates |

Q & A

Q. What are the standard methods for synthesizing 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from halogenated benzaldehyde derivatives. For example, Suzuki-Miyaura coupling may introduce the pyridine moiety, followed by oxidation to form the aldehyde group. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol) and temperature (80°C vs. reflux) significantly impact yields. Studies show that using piperidine in DMF at 80°C achieved 72% yield, compared to 65% with sodium methoxide in ethanol under reflux .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography with silica gel (hexane/ethyl acetate gradient) is commonly used. For halogenated aromatic aldehydes, recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Catalytic reduction (e.g., H₂ with Ra-Ni) may reduce nitro intermediates, but inert-atmosphere handling is critical to prevent aldehyde oxidation .

Q. Which spectroscopic methods are optimal for characterizing this compound, and what key signals should researchers prioritize?

NMR : Focus on aromatic proton splitting patterns (e.g., meta-fluorine coupling at ~8.2 ppm) and aldehyde proton signals (9.8–10.2 ppm). FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). HRMS : Exact mass calculation (C₁₂H₇ClFNO requires m/z 235.02) ensures molecular identity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. The chloro group at position 3 and aldehyde at position 5 exhibit electrophilic character, facilitating SNAr reactions. Solvent effects (e.g., DMSO polarity) should be modeled using COSMO-RS to refine activation energy predictions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from assay conditions (e.g., pH-dependent solubility) or impurity profiles. Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-reference HPLC purity (>98%) with bioactivity curves to exclude false positives .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Aldehydes degrade via hydrolysis at acidic pH; lyophilization with trehalose (1:1 w/w) stabilizes the compound. UV-Vis monitoring (λmax = 270 nm) tracks degradation kinetics .

Q. What advanced synthetic routes enable regioselective functionalization of the pyridine ring?

Directed ortho-metalation (DoM) using TMPMgCl·LiCl at −78°C selectively activates position 2. Subsequent quenching with electrophiles (e.g., ClCF₂CO₂Et) introduces trifluoromethyl groups. Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Key Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen solvent/catalyst combinations efficiently .

- Contradiction Analysis : Apply multivariate statistics (PCA) to isolate variables causing data variability .

- Safety Protocols : Handle fluorinated intermediates in fume hoods; monitor for HF release during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.